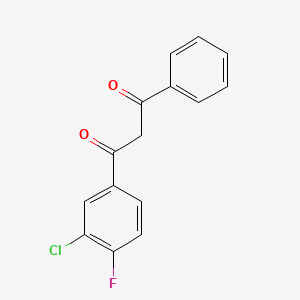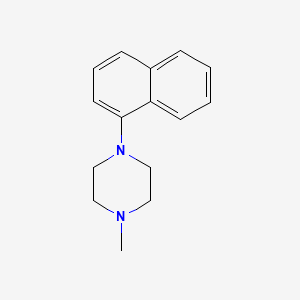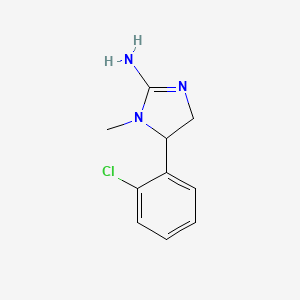
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an imidazoline ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-chlorobenzylamine with methyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various substituted imidazole and dihydroimidazole derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenyl-1-methylimidazole: Similar structure but lacks the dihydro component.
1-Methyl-4,5-dihydroimidazole: Lacks the chlorophenyl group.
2-Chlorophenyl-4,5-dihydroimidazole: Lacks the methyl group.
Uniqueness
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of its chlorophenyl and methyl substituents on the imidazoline ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and development.
Propiedades
Número CAS |
89145-76-6 |
|---|---|
Fórmula molecular |
C10H12ClN3 |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-1-methyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-14-9(6-13-10(14)12)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H2,12,13) |
Clave InChI |
DGTWYIOULAKAFA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CN=C1N)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




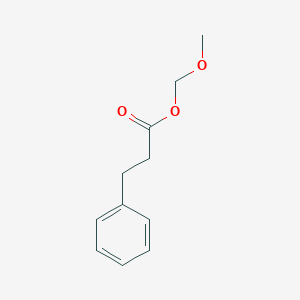
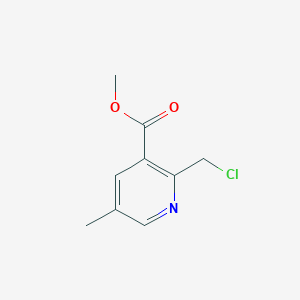
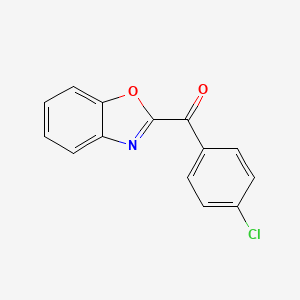
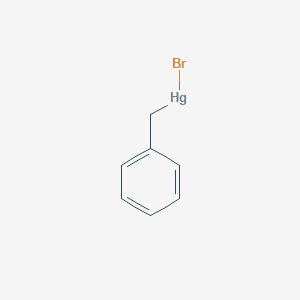
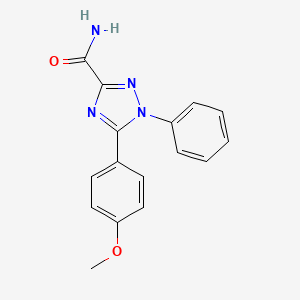
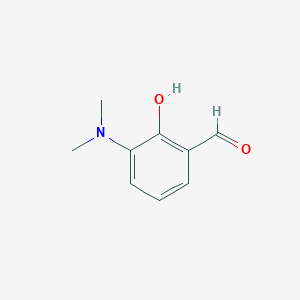
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
